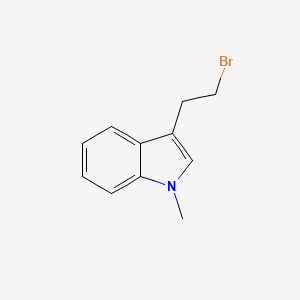

1H-Indole, 3-(2-bromoethyl)-1-methyl-

Description

Significance of the Indole (B1671886) Heterocycle in Organic Synthesis and Chemical Biology

The indole nucleus is an integral component of numerous natural and synthetic molecules that exhibit significant biological activity. google.com This heterocycle is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide variety of secondary metabolites, including neurotransmitters like serotonin (B10506) and melatonin. rsc.org The indole scaffold's ability to participate in various chemical transformations, coupled with its capacity to interact with biological targets, has made it a central theme in drug discovery and development. google.com Consequently, the synthesis of diverse indole-containing compounds is a subject of immense interest, as they are crucial intermediates for antimicrobial and antiviral agents, as well as building blocks for other bioactive molecules. rsc.org The versatility of the indole ring allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for screening against various biological receptors. google.com

Overview of Halogenated Alkyl Indole Derivatives in Contemporary Research

Among the myriad of substituted indoles, halogenated alkyl derivatives represent a particularly useful class of synthetic intermediates. The introduction of a halogen atom onto an alkyl chain attached to the indole core provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This strategic functionalization allows for the extension of the carbon skeleton and the introduction of diverse functional groups, thereby facilitating the synthesis of complex target molecules.

Halogenated indoles are essential structural motifs in many bioactive natural products. researchgate.net The presence of a halogen can significantly influence a molecule's biological activity, and thus, methods for the regioselective halogenation of indoles are of great importance in organic synthesis. researchgate.net Specifically, 3-alkylated indoles are common precursors, and their subsequent halogenation on the alkyl chain furnishes versatile electrophilic species. These halogenated derivatives can then be subjected to reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to construct more elaborate structures.

Positioning of 1H-Indole, 3-(2-bromoethyl)-1-methyl- as a Key Synthetic Intermediate

1H-Indole, 3-(2-bromoethyl)-1-methyl- is a prime example of a halogenated alkyl indole derivative that serves as a valuable synthetic intermediate. Its structure features the core indole scaffold, a methyl group at the N1-position, and a 2-bromoethyl group at the C3-position. Each of these features contributes to its specific utility in synthesis.

The methyl group at the N1-position protects the indole nitrogen from participating in undesired side reactions and can also influence the electronic properties and reactivity of the indole ring. The 2-bromoethyl group at the C3-position is the key reactive site of the molecule. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, making this compound an excellent precursor for the introduction of a two-carbon chain with a terminal functional group.

A plausible and commonly employed synthetic route to 1H-Indole, 3-(2-bromoethyl)-1-methyl- would involve a two-step process starting from indole. The first step would be the N-methylation of indole, which can be achieved using a methylating agent such as methyl iodide in the presence of a base. The resulting 1-methylindole (B147185) can then be subjected to alkylation at the C3-position with 1,2-dibromoethane. This reaction introduces the desired 2-bromoethyl side chain, yielding the target compound.

The primary utility of 1H-Indole, 3-(2-bromoethyl)-1-methyl- lies in its role as a precursor to various tryptamine (B22526) derivatives. Tryptamines are a class of compounds characterized by an indole skeleton with an ethylamine (B1201723) side chain at the C3-position. wikipedia.org Many tryptamines exhibit potent psychoactive and pharmacological properties. For instance, the reaction of 3-(2-bromoethyl)indole (the unmethylated analog of the title compound) with dimethylamine (B145610) is a known route to N,N-dimethyltryptamine (DMT), a powerful psychedelic compound. mdma.ch By logical extension, 1H-Indole, 3-(2-bromoethyl)-1-methyl- would serve as a direct precursor to 1-methyl-N,N-dimethyltryptamine through a similar reaction with dimethylamine. This highlights the compound's significance as a key intermediate in the synthesis of specific, N-methylated tryptamine analogs, which are often explored in medicinal chemistry for their unique receptor binding profiles and potential therapeutic applications. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGKTMYGNHOBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522489 | |

| Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-49-3 | |

| Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61220-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethyl)-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1h Indole, 3 2 Bromoethyl 1 Methyl

Convergent and Linear Synthetic Pathways

Linear and convergent strategies represent the most common approaches to synthesizing 1H-Indole, 3-(2-bromoethyl)-1-methyl-. These pathways involve the sequential or semi-sequential construction of the target molecule, focusing on the introduction of the key functional groups: the N-methyl group and the 3-(2-bromoethyl) side chain.

A highly logical and common linear approach to the target compound begins with the precursor 1-Methyl-3-(2-hydroxyethyl)indole, also known as 1-methyltryptophol. This pathway involves the conversion of the primary alcohol on the side chain into a bromide, a well-established chemical transformation.

The synthesis of the requisite starting material, 1-methyltryptophol, can itself be achieved via two main routes:

N-methylation of Tryptophol: Commercially available 3-(2-hydroxyethyl)indole (tryptophol) can be N-methylated using standard protocols, such as deprotonation with a strong base (e.g., sodium hydride) followed by quenching with an electrophilic methyl source like methyl iodide.

Reduction of a 1-Methylindole-3-acetic acid derivative: The corresponding ester of 1-methylindole-3-acetic acid can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.

Once 1-methyltryptophol is obtained, the hydroxyl group is converted to a bromide. This is typically achieved using phosphorus-based or carbon-based brominating agents. A common and effective method is the use of phosphorus tribromide (PBr₃) in an inert solvent such as diethyl ether or dichloromethane. Alternatively, the Appel reaction, employing a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), provides a milder method for achieving the same transformation. mdma.ch

Table 1: Common Brominating Agents for Alcohol Conversion

| Reagent System | Typical Solvent | Key Considerations |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Diethyl ether, Dichloromethane | Effective and common; reaction can be exothermic. |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Acetonitrile, Dichloromethane | Milder conditions (Appel Reaction); produces triphenylphosphine oxide as a byproduct which must be removed. mdma.ch |

An alternative linear pathway involves reversing the order of functionalization. This convergent approach starts with the commercially available precursor, 3-(2-bromoethyl)-1H-indole. The key step in this synthesis is the selective methylation of the indole (B1671886) nitrogen without disturbing the reactive bromoethyl side chain.

The indole N-H proton is weakly acidic and can be removed by a suitable base to generate the indolide anion, which is a potent nucleophile. This anion readily reacts with a methylating agent to form the N-methylated product.

Classical N-Methylation: The most traditional and widely used method involves a strong base and a methyl halide. Bases such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK) are commonly used in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Following deprotonation, methyl iodide (CH₃I) is added to complete the reaction.

Modern and "Greener" N-Methylation: Concerns over the toxicity and hazards of traditional methylating agents like methyl iodide have led to the development of alternatives. Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent. st-andrews.ac.ukgoogle.com The reaction with DMC is typically slower and requires heat and a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), but it avoids the use of highly toxic reagents. st-andrews.ac.uk Another mild alternative is the use of methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide. researchgate.net

Table 2: N-Methylation Reaction Conditions

| Methylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF / THF | Room temperature |

| Dimethyl Carbonate (DMC) | Potassium Carbonate / DABCO | DMF / NMP | Reflux temperature google.com |

| Methyl Trifluoroacetate (MTFA) | Potassium tert-butoxide (t-BuOK) | DMF | Room temperature researchgate.net |

Alternative Routes and Reaction Optimizations

Beyond the primary linear pathways, other synthetic strategies can be envisioned. These often involve constructing the indole ring itself as a key step, a fundamentally different approach from functionalizing a pre-existing indole core. For instance, variations of the Fischer indole synthesis could potentially be adapted, using a custom-synthesized phenylhydrazine (B124118) and a ketone or aldehyde already bearing the bromoethyl functionality. rsc.org Another advanced approach involves the synthesis of polysubstituted indoles from readily available nitroarenes. nih.govresearchgate.net

Reaction optimization plays a crucial role in improving yields, reducing reaction times, and enhancing the sustainability of the synthesis. Key areas for optimization include:

Solvent Choice: Exploring different solvents can impact reaction rates and solubility. In some cases, solvent-free reactions can be developed, reducing waste and simplifying workup. nih.gov

Base and Catalyst Screening: The choice of base in the N-methylation step can be critical. Weaker bases may offer more selectivity but require harsher conditions, while stronger bases react faster but may have functional group compatibility issues.

Temperature Control: Optimizing the reaction temperature is essential. While higher temperatures can increase reaction rates, they can also lead to side reactions and degradation, particularly with thermally sensitive intermediates.

Considerations for Scalability in Academic Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale for academic research introduces several challenges. Many well-established indole syntheses suffer from drawbacks such as harsh reaction conditions (e.g., strong acids or bases, high temperatures), the use of hazardous reagents, and limited substrate scope, which can impede scalability. rsc.org

Key considerations for the synthesis of 1H-Indole, 3-(2-bromoethyl)-1-methyl- include:

Reagent Safety and Cost: Reagents like sodium hydride (pyrophoric), methyl iodide (toxic and volatile), and phosphorus tribromide (corrosive) require careful handling, which becomes more complex on a larger scale. The cost of starting materials and reagents is also a significant factor.

Reaction Exotherms: Both the deprotonation of indoles and the bromination of alcohols can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions.

Purification: Chromatographic purification, which is common in small-scale synthesis, can become impractical for large quantities of material. Developing procedures that yield a product pure enough after a simple extraction and crystallization is highly desirable for scalability.

Process Sustainability: Modern synthetic chemistry emphasizes "green" principles. This involves minimizing waste, avoiding toxic solvents, and improving energy efficiency. Scalable syntheses, such as those starting from nitroarenes, are often designed with these principles in mind. rsc.orgnih.gov The use of automated, miniaturized reaction screening can help rapidly identify optimal and scalable conditions before committing large amounts of material. nih.gov

Chemical Reactivity and Transformation Pathways of 1h Indole, 3 2 Bromoethyl 1 Methyl

Reactivity at the Bromoethyl Moiety

The bromoethyl group is the most reactive site of the molecule for a range of transformations due to the presence of a good leaving group, the bromine atom, on a primary carbon. This moiety readily participates in nucleophilic substitution, elimination, and palladium-catalyzed coupling reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The carbon atom attached to the bromine in the ethyl side chain is electrophilic and is susceptible to attack by nucleophiles. These reactions predominantly follow the SN2 pathway, characteristic of primary alkyl halides, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. The N-methylation of the indole (B1671886) ring prevents potential side reactions at the indole nitrogen, which can be a competing nucleophile in the unmethylated analogue. nih.gov

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of 3-substituted 1-methylindoles. Common nucleophiles include amines, alcohols, thiols, and carbanions. For instance, reaction with primary or secondary amines provides a straightforward route to N,N-disubstituted N'-(1-methylindol-3-ylethyl)amines, which are analogues of tryptamines.

While specific studies on 1H-Indole, 3-(2-bromoethyl)-1-methyl- are not abundant in the provided search results, the reactivity can be inferred from its unmethylated counterpart, 3-(2-bromoethyl)-1H-indole. The primary difference is the absence of the acidic N-H proton in the N-methylated compound, which can simplify reaction workups and prevent N-alkylation as a side reaction.

Table 1: Examples of Nucleophilic Substitution Reactions with Analogous Indole Derivatives

| Nucleophile | Reagent | Product | Reference |

| Secondary Amine | Pyrrolidine | N-(2-(1H-indol-3-yl)ethyl)pyrrolidine | Inferred from general amine reactivity |

| Azide (B81097) | Sodium Azide | 3-(2-azidoethyl)-1H-indole | Inferred from general azide reactivity |

| Cyanide | Sodium Cyanide | 3-(1H-indol-3-yl)propanenitrile | Inferred from general cyanide reactivity |

Note: The table shows reactions for the analogous 3-(2-bromoethyl)-1H-indole. The N-methylated derivative is expected to undergo similar transformations at the side chain.

Elimination Reactions (E1 and E2 Pathways)

In the presence of a strong, non-nucleophilic base, 1H-Indole, 3-(2-bromoethyl)-1-methyl- can undergo elimination of hydrogen bromide to form 1-methyl-3-vinylindole. This reaction typically proceeds via an E2 mechanism, which is a concerted process requiring an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. The use of bulky bases, such as potassium tert-butoxide, favors elimination over substitution.

The formation of the vinylindole product opens up further synthetic possibilities, as the vinyl group can participate in various addition and cycloaddition reactions.

Palladium-Catalyzed Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond in the bromoethyl moiety is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: This reaction would involve the coupling of the bromoethylindole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This would lead to the formation of a new carbon-carbon bond and extend the side chain.

Suzuki Coupling: The Suzuki reaction would couple the bromoethylindole with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.govresearchgate.net This is a versatile method for introducing aryl or vinyl groups.

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of a new carbon-carbon triple bond, yielding an alkynyl-substituted indole derivative. researchgate.netorganic-chemistry.org

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Potential Product Structure |

| Heck | Alkene (e.g., Styrene) | 1-methyl-3-(4-phenylbut-3-en-1-yl)-1H-indole |

| Suzuki | Arylboronic acid (e.g., Phenylboronic acid) | 1-methyl-3-(2-phenylethyl)-1H-indole |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | 1-methyl-3-(4-phenylbut-3-yn-1-yl)-1H-indole |

Note: The products in this table are hypothetical, based on the established reactivity of alkyl bromides in these coupling reactions.

Reactivity of the Indole Nitrogen (N1)

Stability of the N-Methyl Group

The N-methyl group on the indole nitrogen is generally stable under a wide range of reaction conditions. Unlike the N-H proton in unsubstituted indoles, the methyl group is not acidic and does not participate in acid-base chemistry. This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the N1-position. The N-methylation is a robust modification that endures through nucleophilic substitution, elimination, and palladium-catalyzed coupling reactions targeting the bromoethyl side chain.

Influence of N-Methylation on Ring Reactivity

The introduction of a methyl group at the N1 position of the indole ring has a notable electronic effect on the aromatic system. The methyl group is weakly electron-donating, which increases the electron density of the indole ring. This enhanced electron density makes the ring more susceptible to electrophilic attack. However, for 1H-Indole, 3-(2-bromoethyl)-1-methyl-, the primary site of reactivity is typically the bromoethyl side chain.

Electrophilic and Nucleophilic Reactivity of the Indole Ring System

The indole ring is a π-excessive heterocycle, which makes it highly susceptible to electrophilic attack. niscpr.res.in The presence of the nitrogen atom's lone pair of electrons significantly increases the electron density of the ring system, particularly at the C3 position. However, in 1H-Indole, 3-(2-bromoethyl)-1-methyl-, the C3 position is already substituted. This directs further electrophilic substitutions to other positions on the indole core. niscpr.res.in

With the C3 position occupied, electrophilic aromatic substitution on the 1-methylindole (B147185) core of the title compound will occur at other available positions. The typical preference for electrophilic attack on the indole ring, after C3, is the C2 position, followed by positions on the benzene (B151609) ring (C6, C4, C7, and C5). ic.ac.uk The N-methyl group is an activating group and can influence the regioselectivity of these reactions.

The outcome of further functionalization is dependent on the nature of the electrophile and the reaction conditions. For instance, bromination of 1-substituted-3-acetyl-5-hydroxy-2-methylindole with bromine in acetic acid results in substitution at the C6-position. niscpr.res.in In the case of 1H-Indole, 3-(2-bromoethyl)-1-methyl-, electrophilic attack would be expected to favor the C2 position or positions on the benzo-ring, depending on steric hindrance and the electronic effects of the substituents.

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Indoles

| Indole Derivative | Electrophile/Conditions | Position of Substitution | Reference |

|---|---|---|---|

| 1-Furfuryl-3-carbethoxy-5-hydroxy-2-methylindole | Vilsmeier-Haack (POCl₃/DMF) | C6 of indole and C5 of furan | niscpr.res.in |

| 1-Substituted-3-acetyl-5-hydroxy-2-methylindole | Bromine in Acetic Acid | C6 | niscpr.res.in |

The 2-bromoethyl group at the C3 position is a key functional handle for various intramolecular and intermolecular cyclization reactions to construct new ring systems.

Intramolecular Cyclization: The bromoethyl side chain can participate in intramolecular cyclization reactions, where the indole nucleus acts as a nucleophile. This type of reaction is fundamental in the synthesis of ergot alkaloids, which feature a tetracyclic ergoline (B1233604) ring system derived from tryptophan. rsc.orgnih.gov The biosynthesis involves an intramolecular cyclization to form the C ring of the ergoline skeleton. rsc.orgresearchgate.net Synthetic routes can mimic this by utilizing the nucleophilicity of the indole ring (often at the C4 position) to displace the bromide from the side chain, leading to the formation of a new six-membered ring fused to the indole core.

Spiroannulation Reactions: 1H-Indole, 3-(2-bromoethyl)-1-methyl- can also be envisioned to participate in spiroannulation reactions. Unfunctionalized indoles can be directly converted into 3,3'-spirocyclic indolenines and indolines by reacting with electrophilic dihalides. acs.org While the title compound already has a substituent at C3, related dearomatizing spiroannulation reactions of indoles with alkynes have been developed, catalyzed by palladium. nih.gov These reactions proceed via a domino sequence that includes C-H activation of the indole. nih.gov

Table 2: Examples of Cyclization and Spiroannulation Reactions with Indole Derivatives

| Indole Reactant | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Indole | 1,4-Dibromobutane, t-BuOK/BEt₃ | Cyclopentyl spiroindoline | acs.org |

| 2-Methylindole | 1,5-Dibromopentane, t-BuOK/BEt₃ | Cyclohexyl spiroindoline | acs.org |

| Indoles | Internal Alkynes, Pd-catalyst, Cu(OAc)₂/O₂ | 3,3'-Spiroindolines | nih.gov |

Rearrangement Processes and Catalyst-Controlled Transformations

The indole scaffold can undergo various rearrangement reactions, and the presence of the bromoethyl side chain can influence or participate in these transformations.

One example of a relevant rearrangement is the Truce-Smiles rearrangement. A strategy for the synthesis of arylated indoles involves a regiodivergent Truce-Smiles rearrangement promoted by a strong base like KN(SiMe₃)₂. rsc.org This process can involve the migration of an aryl group. While this specific example starts with a different substitution pattern, it highlights the capacity of the indole system to undergo such rearrangements.

Furthermore, catalyst-controlled transformations can dictate the regioselectivity of functionalization. For example, the reaction of 3-(2-nitroethyl)-1H-indoles, a compound class structurally related to the title compound, can be converted into 2-(1H-indol-2-yl)acetonitriles. This transformation involves a spirocyclization followed by a rearrangement. nih.gov This indicates that the substituent at the C3 position can potentially migrate to the C2 position under specific reaction conditions.

Palladium-based catalysts are widely used for intramolecular cyclizations of indole derivatives. For instance, the synthesis of 3,4-fused tricyclic indoles can be achieved through palladium-catalyzed intramolecular annulation of internal alkyne tethered ortho-iodoanilines. encyclopedia.pub Such catalyst-controlled processes offer a powerful tool for the construction of complex indole-based architectures.

Table 3: Examples of Rearrangement and Catalyst-Controlled Reactions

| Substrate | Reagents/Catalyst | Transformation | Product | Reference |

|---|---|---|---|---|

| 2-Arylpropargyl sulfonylanilines | KN(SiMe₃)₂ | Truce-Smiles Rearrangement | 2-Benzhydryl indoles | rsc.org |

| 3-(2-Nitroethyl)-1H-indoles | Thionyl chloride, base | Spirocyclization-Rearrangement | 2-(1H-Indol-2-yl)acetonitriles | nih.gov |

Derivatization Strategies and Advanced Synthetic Applications

Utilization as a Precursor for β-Carboline Derivatives

1H-Indole, 3-(2-bromoethyl)-1-methyl- is a valuable precursor for the synthesis of β-carboline derivatives, a class of compounds with significant pharmacological and biological activities. nih.govnih.gov The synthetic strategy generally involves the conversion of the bromoethyl moiety into a primary amine, thereby generating an N-methylated tryptamine (B22526) analogue. This transformation is typically achieved through a nucleophilic substitution reaction with a nitrogen-containing nucleophile, such as an azide (B81097) followed by reduction, or through a Gabriel synthesis.

Table 1: Proposed Synthesis of β-Carboline Derivatives

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 1H-Indole, 3-(2-bromoethyl)-1-methyl-, Sodium Azide | 1H-Indole, 3-(2-azidoethyl)-1-methyl- |

| 2 | Reduction | 1H-Indole, 3-(2-azidoethyl)-1-methyl-, Reducing Agent (e.g., LiAlH4) | 1-Methyltryptamine derivative |

Construction of Spirocyclic Indole-Containing Architectures

The construction of spirocyclic architectures containing an indole (B1671886) moiety is a significant area of synthetic chemistry, as these scaffolds are present in numerous biologically active natural products. rsc.org 1H-Indole, 3-(2-bromoethyl)-1-methyl- can be envisioned as a precursor for the synthesis of such spirocycles. A plausible synthetic route would again involve the initial conversion of the bromoethyl group to a primary amine to form a tryptamine derivative.

The subsequent Pictet-Spengler reaction, as mentioned previously, proceeds through a spiroindolenine intermediate. nih.govebrary.net While this intermediate typically undergoes a rapid rearrangement to form the β-carboline system, under specific reaction conditions or with appropriately substituted precursors, it may be possible to trap or isolate this spirocyclic intermediate. Alternatively, the bromoethyl group can be used to tether the indole to another cyclic system, followed by an intramolecular cyclization to form a spirocyclic junction at the C2 or C3 position of the indole. The feasibility of these approaches would depend on the specific design of the target spirocycle and the reaction conditions employed.

Application in the Synthesis of Complex Macrocycles

While direct examples of the use of 1H-Indole, 3-(2-bromoethyl)-1-methyl- in the synthesis of complex macrocycles are not prevalent in the literature, its structure suggests its potential as a bifunctional building block. The bromoethyl group serves as a reactive handle for nucleophilic substitution, allowing for its attachment to a growing macrocyclic chain. The indole nucleus itself can be further functionalized at various positions (e.g., C2, C4-C7) to provide a second point of attachment for macrocyclization.

For instance, the bromoethyl group could react with a nucleophilic terminus of a linear precursor, while a functional group installed at the C2 position of the indole could react with the other terminus to close the macrocycle. The N-methyl group would prevent competing reactions at the indole nitrogen. This strategy would allow for the rigid indole scaffold to be incorporated into the macrocyclic framework, potentially influencing its conformation and biological activity.

Integration into Hybrid Molecules via "Click Chemistry" and Other Coupling Reactions

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. illinois.edunih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. organic-chemistry.org 1H-Indole, 3-(2-bromoethyl)-1-methyl- can be readily integrated into hybrid molecules using this powerful methodology.

The first step in this approach is the conversion of the bromoethyl group to an azidoethyl group via nucleophilic substitution with sodium azide. iipseries.org This transformation is typically efficient and provides the corresponding 3-(2-azidoethyl)-1-methyl-1H-indole. This azido-functionalized indole can then be "clicked" with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole-linked hybrid molecules. nih.gov This strategy allows for the modular and efficient synthesis of a diverse library of indole-containing compounds with potential applications in drug discovery and materials science.

Table 2: "Click Chemistry" Functionalization

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Azide Formation | 1H-Indole, 3-(2-bromoethyl)-1-methyl-, Sodium Azide | 1H-Indole, 3-(2-azidoethyl)-1-methyl- |

Other coupling reactions, such as Suzuki or Heck couplings, could also be employed if the indole nucleus is further functionalized with a suitable handle (e.g., a halide or boronic acid).

Synthetic Routes to Diverse Functionalized Indole Derivatives

The bromoethyl group at the C3 position of 1H-Indole, 3-(2-bromoethyl)-1-methyl- is a versatile functional handle for the synthesis of a wide range of other indole derivatives. rsc.org It is susceptible to nucleophilic substitution by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Examples of such transformations include:

Ether formation: Reaction with alkoxides or phenoxides to yield ethers.

Thioether formation: Reaction with thiolates to produce thioethers.

Amine formation: Reaction with primary or secondary amines to give substituted tryptamine derivatives.

Cyanide introduction: Reaction with cyanide salts to introduce a nitrile group, which can be further elaborated.

These substitution reactions provide access to a plethora of 3-substituted indole derivatives, each with the potential for unique biological or material properties. nih.gov Furthermore, the indole ring itself can undergo electrophilic substitution, although the C3 position is already substituted. Reactions at other positions, such as C2, would likely require specific directing groups or reaction conditions. nih.gov

Multi-Component Reactions Incorporating the Indole Moiety

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgacs.org The indole nucleus is a common participant in MCRs, often acting as a nucleophile at the C3 position. nih.govresearchgate.net

While direct participation of 1H-Indole, 3-(2-bromoethyl)-1-methyl- in MCRs as an electrophilic component is not widely reported, its derivatives could potentially be employed in such reactions. For example, conversion of the bromoethyl group to an aldehyde would generate a tryptophal derivative that could participate in various MCRs. Alternatively, the indole nucleus of 1H-Indole, 3-(2-bromoethyl)-1-methyl- could still act as a nucleophile in certain MCRs, with the bromoethyl group serving as a latent functional handle for post-MCR modifications. The electron-rich nature of the indole ring makes it a suitable partner in reactions such as the Ugi or Mannich reaction. acs.orgrsc.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to ¹H NMR, specific experimental ¹³C NMR data for 1H-Indole, 3-(2-bromoethyl)-1-methyl- is not widely published. A predicted spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The carbons of the indole (B1671886) ring would resonate in the aromatic region (approximately 110-140 ppm). The N-methyl carbon would produce a signal in the aliphatic region, typically around 30-35 ppm. The two methylene (B1212753) carbons of the bromoethyl group would also appear in the aliphatic region, with the carbon bonded to the bromine atom being more deshielded and thus resonating at a higher chemical shift.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to determine the spatial relationships between protons, advanced NMR techniques would be employed. 2D NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or more distant carbon atoms. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about through-space proximity of protons, which can be crucial for confirming the regiochemistry and conformation of the molecule. Specific experimental data from these advanced techniques for 1H-Indole, 3-(2-bromoethyl)-1-methyl- is not currently available in scientific literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. While a specific mass spectrum for 1H-Indole, 3-(2-bromoethyl)-1-methyl- is not publicly available, the expected molecular ion peak would correspond to its molecular weight of approximately 238.12 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the bromoethyl side chain or cleavage of the C-Br bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of 1H-Indole, 3-(2-bromoethyl)-1-methyl- would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations from the indole ring, and C-N stretching vibrations. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region of the spectrum. Specific, experimentally obtained IR spectra for this compound are not found in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details. To date, there are no published crystal structures for 1H-Indole, 3-(2-bromoethyl)-1-methyl- in crystallographic databases. Such a study, if performed, would provide unequivocal proof of its molecular structure and offer insights into its intermolecular interactions in the solid state.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a chemical compound. This information is crucial for establishing the empirical formula of a newly synthesized or isolated substance. For the compound 1H-Indole, 3-(2-bromoethyl)-1-methyl- , the empirical formula is confirmed by comparing the experimentally determined elemental composition with the theoretical values calculated from its molecular formula.

The molecular formula for 1H-Indole, 3-(2-bromoethyl)-1-methyl- is C₁₁H₁₂BrN. guidechem.com Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molecular weight of the compound by summing the atomic weights of all constituent atoms. Subsequently, the percentage of each element is found by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

Below is a data table detailing the theoretical elemental composition of 1H-Indole, 3-(2-bromoethyl)-1-methyl- .

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 55.48 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.08 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 33.55 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.88 |

| Total | - | - | 238.128 | 100.00 |

Computational Studies and Theoretical Investigations

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. For derivatives of 1H-indole, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G**, which provide a good balance of accuracy and computational cost. nih.govnih.gov The process involves calculating the electronic structure to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. semanticscholar.org

The resulting geometrical parameters, such as bond lengths and angles, from DFT calculations can be compared with experimental data from X-ray crystallography. A common metric for this comparison is the root-mean-square deviation (r.m.s.d.), with small values indicating a close agreement between the theoretical model and the solid-state structure. nih.gov For molecules like 1H-Indole, 3-(2-bromoethyl)-1-methyl-, the indole (B1671886) ring system is expected to be largely planar. nih.gov

Conformational analysis focuses on the different spatial arrangements (conformers) that a molecule can adopt due to the rotation around its single bonds. The primary source of conformational flexibility in 1H-Indole, 3-(2-bromoethyl)-1-methyl- is the rotation about the C-C bonds of the bromoethyl side chain. DFT calculations can be used to map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers that separate them. mdpi.comresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions with its environment.

| Parameter | DFT Calculated Value (Å or °) | Experimental (X-ray) Value (Å or °) | Reference Method |

|---|---|---|---|

| C-N Bond Length (Indole Ring) | 1.385 | 1.381 | B3LYP/6-311+G nih.gov |

| C-C Bond Length (Side Chain) | 1.530 | 1.525 | DFT/6-311++G nih.gov |

| Indole Ring Planarity (r.m.s.d.) | 0.005 | 0.026 | DFT/6-311++G nih.gov |

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a computational technique used to visualize and quantify the intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify the types of contacts between molecules and their relative importance. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

| Interaction Type | Typical Percentage Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~18-20% nih.govnih.gov | Represents contacts between hydrogen atoms on adjacent molecules. |

| Br···H / H···Br | ~17-19% nih.govnih.gov | Highlights the role of the bromine atom in forming halogen bonds and other contacts. |

| C···H / H···C | ~8-19% nih.govnih.gov | Includes C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~24% (if applicable) researchgate.net | Significant in structures with oxygen atoms, indicating hydrogen bonding. |

| C···C | ~3% nih.gov | Suggests the presence of π-π stacking interactions between aromatic rings. |

Quantum Chemical Calculations of Electronic Properties (e.g., HOMO-LUMO)

Quantum chemical calculations are essential for determining the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. wuxiapptec.com A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net These parameters, along with others like electronegativity and chemical hardness, can be calculated using DFT methods and provide a quantitative assessment of the molecule's electronic character. researchgate.net For an indole derivative, the HOMO is typically distributed over the electron-rich indole ring system, making it susceptible to electrophilic attack. wuxiapptec.com

| Electronic Property | Calculated Value (eV) | Chemical Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests greater stability. researchgate.net |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For 1H-Indole, 3-(2-bromoethyl)-1-methyl-, theoretical studies could investigate various potential reactions. For instance, the bromoethyl group is a potential site for nucleophilic substitution (SN2) reactions. Quantum chemical calculations can model the approach of a nucleophile, locate the pentavalent transition state, and calculate the activation free energy. pku.edu.cn Similarly, the indole ring is known to undergo electrophilic substitution, typically at the C3 position. However, since C3 is already substituted, calculations could predict the regioselectivity of electrophilic attack at other positions on the ring. pku.edu.cn These studies provide a step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to observe experimentally. pku.edu.cn

Molecular Docking Studies for Ligand-Target Interactions (focusing on interaction types)

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For an indole derivative like 1H-Indole, 3-(2-bromoethyl)-1-methyl-, docking studies would place the molecule into the active site of a target protein. The simulation then calculates a binding score or affinity (often in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. ajchem-a.comopenmedicinalchemistryjournal.com Crucially, these studies reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are categorized by type:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H) and acceptors (like carbonyl oxygen).

Hydrophobic Interactions: Occur between nonpolar regions, such as the indole ring and nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine). nih.gov

Van der Waals Forces: General attractive or repulsive forces between molecules. researchgate.net

π-π Stacking: Occurs when the aromatic indole ring stacks with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The bromine atom can act as an electrophilic region and interact favorably with nucleophilic sites on the protein.

These detailed interaction maps are vital for optimizing ligand structure to improve binding affinity and selectivity. researchgate.net

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types Observed |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -10.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic, π-π Stacking ajchem-a.com |

| Protein Kinase | -9.8 | Leu83, Val91, Lys102, Phe159 | Hydrophobic, Hydrogen Bond, van der Waals nih.gov |

Role in Chemical Biology Research

Precursor for Chemical Probes and Ligands in Biological Systems

1H-Indole, 3-(2-bromoethyl)-1-methyl- functions as a key precursor in the synthesis of specialized chemical probes and ligands. The presence of the bromoethyl group at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the attachment of various functional groups, such as fluorophores, affinity tags, or pharmacophores. The methyl group on the indole (B1671886) nitrogen prevents N-H reactivity, directing functionalization to other parts of the molecule and can also influence the binding affinity and selectivity of the resulting ligands for their biological targets.

Scaffold for Combinatorial Library Synthesis in Target Identification

The indole scaffold is a privileged structure in medicinal chemistry, and 1H-Indole, 3-(2-bromoethyl)-1-methyl- serves as a valuable scaffold for the generation of combinatorial libraries. nih.gov By systematically reacting the bromoethyl moiety with a diverse set of nucleophiles, researchers can rapidly generate a large number of distinct indole derivatives. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify novel bioactive compounds. This approach is instrumental in the early stages of drug discovery and target identification. The N-methylation can contribute to improved pharmacokinetic properties in the resulting library members.

Contribution to the Development of Novel Indole-Containing Chemical Tools

The unique reactivity of 1H-Indole, 3-(2-bromoethyl)-1-methyl- contributes to the development of novel indole-containing chemical tools for biological research. These tools can be designed to modulate specific biological pathways or to visualize cellular processes. For instance, derivatives of this compound can be incorporated into larger molecules to probe protein-protein interactions or to act as fluorescent reporters for specific ions or small molecules within a cellular environment. The indole core is a common feature in many biologically active natural products and pharmaceuticals, and synthetic derivatives like this compound are crucial for exploring new therapeutic avenues. nih.govrsc.org

Insights into Structure-Reactivity Relationships within Indole-Based Systems

The study of 1H-Indole, 3-(2-bromoethyl)-1-methyl- provides valuable insights into the structure-reactivity relationships of indole-based systems. By comparing its reactivity with that of its non-methylated counterpart, 3-(2-bromoethyl)indole, researchers can elucidate the electronic and steric effects of N-substitution on the indole ring. For example, the methyl group can influence the nucleophilicity of the indole ring itself and the susceptibility of the bromoethyl side chain to substitution or elimination reactions. Understanding these relationships is crucial for designing more efficient synthetic routes to complex indole alkaloids and for fine-tuning the properties of indole-based drugs and chemical probes. The indole nucleus is a fundamental component of many biologically significant molecules, and studies on substituted indoles contribute to a deeper understanding of their chemical behavior. nih.govresearchgate.net

Q & A

Q. How is this compound utilized in the synthesis of bioactive molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.